Cas no 67-51-6 (3,5-Dimethyl-1H-pyrazole)
3,5-Dimethyl-1H-pyrazole Chemical and Physical Properties
Names and Identifiers
-
- 3,5-Dimethyl-1H-pyrazole
- DMPA
- TH564
- U6245
- 3,5-Dimethyl-(6Cl,8Cl)
- TIMTEC-BB SBB004377
- 3,5-DIMETHYLPYRAZOL
- DMP
- 1(H)-3,5-Dimethylpyrazole
- 1H-Pyrazole,3,5-dimethyl-
- 3,5-dimethyl-1h-pyrazol
- 3,5-Dwumetylopirazolu
- Pyrazole, 3,5-dimethyl-
- 3,5-Dimethylpyrazole
- LABOTEST-BB LT00107055
- TH 564
- 1H-Pyrazole,5-dimethyl-
- EN300-16235
- 3,5-Dimethylpyrazole, 99%
- P19711
- EINECS 200-657-5
- QSPL 007
- NSC 8729
- 3,5-Dimethyl-1,2-diazacyclopenta-3,4-diene
- SDXAWLJRERMRKF-UHFFFAOYSA-
- 3,5-Dimethylpyrazole, produced by Wacker Chemie AG, Burghausen, Germany, >=99.0% (GC)
- AKOS000120332
- LS-128466
- DTXSID5058777
- NSC8729
- BRN 0106325
- 1(H)-3,5-Dimethylpyrazole;1H-Pyrazole,3,5-dimethyl-;3,5-dimethyl-1h-pyrazol
- SY001302
- AMY40839
- 3,5-Dimethyl-Pyrazole
- U-6245
- W-104711
- U 6245
- NCGC00342010-01
- TRIXENE DP 8692
- 3,5-Dimethyl-1H-pyrazole;1H-Pyrazole, 3,5-dimethyl-
- UNII-H21N865K9J
- A22892
- F1982-0002
- FT-0614706
- TH-564
- D1647
- Q17122069
- EC 200-657-5
- InChI=1/C5H8N2/c1-4-3-5(2)7-6-4/h3H,1-2H3,(H,6,7)
- AS-5542
- dimethylpyrazole
- SB16017
- 5-23-05-00110 (Beilstein Handbook Reference)
- 3,5 DMP
- STK299969
- 67-51-6
- 1H-Pyrazole, 3,5-dimethyl-
- NSC-8729
- 3,5-Dwumetylopirazolu [Polish]
- BB 0258795
- AB00374449-03
- MFCD00005243
- C5H8N2
- CHEMBL1828957
- BCP32182
- AE-848/32586026
- 3,5-dimethyl pyrazole
- Pyrazole,5-dimethyl-
- Z50145988
- H21N865K9J
- NS00007733
- 3,5-Dimethylpyrazole,99%
- 3,5-Dimethylpyrazole; 3,5-Dimethyl-1H-Pyrazole; DMPA;
- AC-907/34116050
- 1HPyrazole, 3,5dimethyl
- DB-304254
- 3,5Dwumetylopirazolu
- CHEBI:229331
- DTXCID1044853
- 3,5Dimethyl1Hpyrazole
- Pyrazole, 3,5dimethyl
- FD45132
- 200-657-5
-
- MDL: MFCD00005243
- Inchi: 1S/C5H8N2/c1-4-3-5(2)7-6-4/h3H,1-2H3,(H,6,7)
- InChI Key: SDXAWLJRERMRKF-UHFFFAOYSA-N
- SMILES: N1C(C)=CC(C)=N1
- BRN: 106325
Computed Properties
- Exact Mass: 96.06870
- Monoisotopic Mass: 96.068748
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 7
- Rotatable Bond Count: 0
- Complexity: 63.1
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: nothing
- Topological Polar Surface Area: 28.7
Experimental Properties
- Color/Form: White crystals.
- Density: 0,884 g/cm3
- Melting Point: 105-108 °C (lit.)
- Boiling Point: 218 °C(lit.)
- Flash Point: 210℃
- Refractive Index: 1.4739 (estimate)
- PH: 6.7 (14g/l, H2O, 20℃)
- Solubility: methanol: 0.1 g/mL, clear
- Water Partition Coefficient: Soluble in water, methanol 0.1 g/mL.
- PSA: 28.68000
- LogP: 1.02650
- Solubility: It can volatilize with water vapor. Soluble in ethanol, ether, chloroform and methanol, soluble in water.
3,5-Dimethyl-1H-pyrazole Security Information
-
Symbol:
- Prompt:warning
- Signal Word:Warning
- Hazard Statement: H302-H315-H319-H335
- Warning Statement: P261-P305+P351+P338
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Hazard Category Code: 22-36/37/38
- Safety Instruction: S26-S36
- RTECS:UQ6477600
-
Hazardous Material Identification:
- HazardClass:IRRITANT
- TSCA:Yes
- Storage Condition:Store at room temperature
- Risk Phrases:R22; R36/37/38
- Safety Term:S26;S36
3,5-Dimethyl-1H-pyrazole Customs Data
- HS CODE:2933199090
- Customs Data:
China Customs Code:
2933199090Overview:
2933199090. Other structurally non fused pyrazole ring compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933199090. other compounds containing an unfused pyrazole ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
3,5-Dimethyl-1H-pyrazole Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | D182001-5G |
3,5-Dimethyl-1H-pyrazole |
67-51-6 | 5g |
¥652.41 | 2023-11-13 | ||
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | D182001-100G |
3,5-Dimethyl-1H-pyrazole |
67-51-6 | 100g |
¥1237.84 | 2023-11-13 | ||
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 05091-100G-F |
3,5-Dimethyl-1H-pyrazole |
67-51-6 | produced by Wacker Chemie AG, Burghausen, Germany, ≥99.0% (GC) | 100G |
556.1 | 2021-05-17 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 05091-1KG-F |
3,5-Dimethyl-1H-pyrazole |
67-51-6 | produced by Wacker Chemie AG, Burghausen, Germany, ≥99.0% (GC) | 1KG |
1701.12 | 2021-05-17 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 05091-25KG-F |
3,5-Dimethyl-1H-pyrazole |
67-51-6 | produced by Wacker Chemie AG, Burghausen, Germany, ≥99.0% (GC) | 25KG |
18990.5 | 2021-05-17 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | D822503-2.5kg |
3,5-Dimethylpyrazole |
67-51-6 | 98% | 2.5kg |
746.00 | 2021-05-17 | |
| TRC | D478935-5g |
3,5-Dimethylpyrazole |
67-51-6 | 5g |
$ 52.00 | 2023-09-07 | ||
| TRC | D478935-25g |
3,5-Dimethylpyrazole |
67-51-6 | 25g |
$ 69.00 | 2023-09-07 | ||
| TRC | D478935-100g |
3,5-Dimethylpyrazole |
67-51-6 | 100g |
$ 81.00 | 2023-09-07 | ||
| TRC | D478935-250g |
3,5-Dimethylpyrazole |
67-51-6 | 250g |
$184.00 | 2023-05-18 |
3,5-Dimethyl-1H-pyrazole Suppliers
3,5-Dimethyl-1H-pyrazole Related Literature
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James Gardiner,Ivan Martinez-Botella,John Tsanaktsidis,Graeme Moad Polym. Chem. 2016 7 481
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Niklas Koch,Wilhelm Seichter,Monika Mazik CrystEngComm 2017 19 3817
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Federica Garau,Magda Monari,Luciano Pandolfo,Claudio Pettinari,Alfonso Venzo CrystEngComm 2010 12 1217
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Vnira R. Akhmetova,Nail S. Akhmadiev,Marat F. Abdullin,Lilya U. Dzhemileva,Vladimir A. D'yakonov RSC Adv. 2020 10 15116
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Salah S. Massoud,Febee R. Louka,Madison T. Dial,Andrew J. Malek,Roland C. Fischer,Franz A. Mautner,Ján Van?o,Tomá? Malina,Zdeněk Dvo?ák,Zdeněk Trávní?ek Dalton Trans. 2021 50 11521
Additional information on 3,5-Dimethyl-1H-pyrazole
Introduction to 3,5-Dimethyl-1H-pyrazole (CAS No. 67-51-6)
3,5-Dimethyl-1H-pyrazole, identified by the Chemical Abstracts Service Number (CAS No.) 67-51-6, is a heterocyclic organic compound belonging to the pyrazole family. This compound has garnered significant attention in the chemical and pharmaceutical industries due to its versatile structural properties and potential applications in drug discovery and material science. Pyrazoles, as a class of compounds, are known for their broad spectrum of biological activities, making them valuable scaffolds in medicinal chemistry.
The molecular structure of 3,5-Dimethyl-1H-pyrazole consists of a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 4, with two methyl groups attached at positions 3 and 5. This specific arrangement imparts unique electronic and steric properties to the molecule, which can be exploited in various chemical reactions and biological interactions. The presence of nitrogen atoms makes it a potential candidate for coordination with metals, forming complexes that have applications in catalysis and material science.
In recent years, there has been a surge in research focusing on the development of novel heterocyclic compounds for pharmaceutical applications. 3,5-Dimethyl-1H-pyrazole has emerged as a key intermediate in the synthesis of various bioactive molecules. Its ability to serve as a versatile building block allows chemists to modify its structure further to create more complex derivatives with enhanced pharmacological properties. For instance, derivatives of this compound have been investigated for their potential antimicrobial, anti-inflammatory, and anticancer effects.
One of the most compelling aspects of 3,5-Dimethyl-1H-pyrazole is its role in the development of enzyme inhibitors. Pyrazole-based inhibitors have shown promise in targeting various enzymes involved in metabolic pathways and disease mechanisms. Recent studies have demonstrated that modifications to the pyrazole ring can significantly alter the binding affinity and selectivity of inhibitors towards specific enzyme targets. This flexibility makes 3,5-Dimethyl-1H-pyrazole an attractive starting point for designing novel therapeutic agents.
The synthesis of 3,5-Dimethyl-1H-pyrazole typically involves condensation reactions between appropriate precursors under controlled conditions. Common synthetic routes include the reaction of hydrazine derivatives with α-substituted ketones or aldehydes. Advances in synthetic methodologies have enabled more efficient and scalable production processes, making it easier to obtain high-purity samples for research and industrial applications. The compound's stability under various reaction conditions also enhances its utility as a synthetic intermediate.
From a material science perspective, 3,5-Dimethyl-1H-pyrazole has been explored for its potential applications in organic electronics. The compound's aromatic nature and electron-rich structure make it suitable for use in conductive polymers and organic semiconductors. Researchers have investigated its incorporation into organic light-emitting diodes (OLEDs) and photovoltaic cells, where it can contribute to improved charge transport properties. These findings highlight the compound's broader utility beyond traditional pharmaceutical applications.
The biological activity of 3,5-Dimethyl-1H-pyrazole has been extensively studied in recent years. Preclinical trials have shown that certain derivatives exhibit significant inhibitory effects on enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are implicated in inflammation and pain pathways. Additionally, some pyrazole-based compounds have demonstrated efficacy against kinases involved in cancer cell proliferation. These findings underscore the therapeutic potential of this class of compounds.
The chemical reactivity of 3,5-Dimethyl-1H-pyrazole allows for further functionalization through various chemical transformations. For example, nucleophilic substitution reactions can introduce new functional groups at specific positions on the pyrazole ring, enabling the creation of diverse molecular libraries for high-throughput screening. This adaptability makes it an invaluable tool in drug discovery pipelines.
In conclusion,3,5-Dimethyl-1H-pyrazole (CAS No. 67-51-6) is a multifaceted compound with significant potential across multiple domains of chemistry and biology. Its unique structural features make it a valuable intermediate in pharmaceutical synthesis, while its biological activities open doors for new therapeutic developments. Furthermore, its applications in material science underscore its versatility beyond traditional medicinal chemistry contexts. As research continues to uncover new applications for this compound,3,5-Dimethyl-1H-pyrazole is poised to remain a key player in scientific innovation.
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